molecular formula C10H13NO2 B8804530 Ethyl 2-(3-methylpyridin-2-YL)acetate

Ethyl 2-(3-methylpyridin-2-YL)acetate

Cat. No.: B8804530
M. Wt: 179.22 g/mol
InChI Key: XNYIYVMPRJBSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-methylpyridin-2-yl)acetate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 3-position and an acetoxyethyl chain at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Its structure combines the aromaticity of pyridine with the reactivity of an ester group, enabling applications in nucleophilic substitution, hydrolysis, and cyclization reactions.

Synthesis protocols for analogous compounds (e.g., ethyl 2-(pyrimidin-2-ylthio)acetate) involve nucleophilic substitution between a thiol-containing heterocycle (e.g., 2-mercaptopyrimidine) and ethyl chloroacetate in the presence of a base like potassium carbonate .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-(3-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-8(2)5-4-6-11-9/h4-6H,3,7H2,1-2H3

InChI Key

XNYIYVMPRJBSMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues of ethyl 2-(3-methylpyridin-2-yl)acetate, highlighting differences in substituents, molecular formulas, and properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Index*
This compound Not provided C₁₀H₁₃NO₂ 179.22 3-methylpyridine, ethyl ester Reference
Ethyl 2-(5-methylpyridin-2-yl)acetate 5552-82-9 C₁₀H₁₃NO₂ 179.22 5-methylpyridine, ethyl ester 0.91
Ethyl 2-(3-aminopyridin-2-yl)acetate 295327-27-4 C₉H₁₂N₂O₂ 180.21 3-aminopyridine, ethyl ester 0.85
Ethyl 2-(6-methylpyridin-2-yl)acetate 5552-83-0 C₁₀H₁₃NO₂ 179.22 6-methylpyridine, ethyl ester 0.86
Ethyl 2-(pyridin-3-yl)acetate 501-81-5 C₉H₁₁NO₂ 165.19 Pyridine-3-yl, ethyl ester 0.85
Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl 89148-88-9 C₉H₁₃ClN₂O₂ 216.67 Pyridine-3-yl, α-amino ester, hydrochloride

*Similarity indices are derived from computational comparisons (e.g., Tanimoto coefficients) reported in chemical databases.

Key Observations:

  • Positional Isomerism: The methyl group’s position on the pyridine ring significantly impacts electronic and steric properties.
  • Functional Group Variations: The presence of an amino group (e.g., in 295327-27-4) introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the methyl-substituted analogue .
  • Acid/Base Properties: The hydrochloride salt of ethyl 2-amino-2-(pyridin-3-yl)acetate (89148-88-9) exhibits enhanced water solubility due to ionic character, unlike the neutral esters .

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